2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide
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Overview
Description
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide is a complex organic compound characterized by the presence of a benzodioxole ring, a tetrazole ring, and a benzylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxole ring, followed by the introduction of the tetrazole ring through cyclization reactions. The final step involves the formation of the benzylacetamide moiety via amide bond formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The benzodioxole and tetrazole rings are crucial for binding to these targets, while the benzylacetamide moiety enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one
- 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- 1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
Compared to similar compounds, 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide stands out due to its unique combination of functional groups. This combination allows for diverse chemical reactivity and a broad range of applications. The presence of both benzodioxole and tetrazole rings provides a distinctive structural framework that can interact with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-16(18-9-12-4-2-1-3-5-12)10-22-20-17(19-21-22)13-6-7-14-15(8-13)25-11-24-14/h1-8H,9-11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGGJQFRJVCQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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